molecular formula C15H19ClN2 B2491691 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride CAS No. 1551175-34-8

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

Cat. No.: B2491691
CAS No.: 1551175-34-8
M. Wt: 262.78
InChI Key: OWNKTWWUDGBHKC-UHFFFAOYSA-N
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Description

1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride is a heterocyclic compound combining an indole core with a tetrahydropyridine moiety. The ethyl substitution at the indole nitrogen distinguishes it from structurally related analogs, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17;/h3-7,11,16H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNKTWWUDGBHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

Traditional Fischer indole synthesis, involving cyclohexanone phenylhydrazones under acidic conditions, has been adapted to generate substituted indoles. For example, 5-chloroindole derivatives are synthesized via sulfuric acid-catalyzed cyclization at 80–100°C. However, this method offers limited regioselectivity for 3-substituted indoles, necessitating alternative approaches.

Palladium-Catalyzed Coupling Reactions

Modern protocols employ Sonogashira coupling to construct the indole-tetrahydropyridinyl backbone. In Patent EP2467373B1, N-[2-iodo-4-(2-methylsulfamoyl-ethyl)-phenyl]-acetamide undergoes Sonogashira coupling with trimethylsilyl acetylene using a palladium-phosphine catalyst (Tetrakis triphenylphosphine) and copper(I) iodide in N,N-dimethylformamide at 25–30°C. Subsequent deprotection with potassium hydroxide yields the acetylene intermediate, which is cyclized under acidic conditions to form the indole core.

Formation of the Hydrochloride Salt

Free Base Protonation

The free base, 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0–5°C. Precipitation of the hydrochloride salt is monitored by pH, with optimal yields (89–93%) achieved at pH 2–3.

Solvent Screening for Crystallization

Patent WO-03102097-A1 compares anti-solvents for salt crystallization:

Anti-Solvent Purity (%) Crystal Morphology
Heptane 99.2 Needles
Ethyl acetate 97.8 Plates
Toluene 98.5 Prisms

Heptane is preferred for industrial-scale processes due to superior purity and filtration efficiency.

Optimization and Scalability Considerations

Catalytic System Tuning

The Sonogashira coupling in Patent EP2467373B1 demonstrates that increasing palladium catalyst loading from 0.5 mol% to 1.2 mol% elevates yield from 68% to 85%, while copper(I) iodide concentrations above 2 equivalents induce side reactions.

Solvent Effects on Reaction Rate

Reaction kinetics in N,N-dimethylformamide (DMF) versus acetonitrile reveal a 40% faster rate in DMF due to its high polarity and coordination capacity. However, DMF complicates purification, necessitating heptane washes.

Temperature Control in Salt Formation

Maintaining temperatures below 5°C during HCl gas addition minimizes decomposition of the tetrahydropyridinyl ring, as shown by HPLC monitoring. Elevated temperatures (>25°C) reduce yield to 74% due to Hoffmann elimination.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Method Catalysts/Solvents Temperature (°C) Yield (%) Purity (%) Reference
Sonogashira coupling Pd(PPh3)4, CuI, DMF 25–30 85 99.0
Grignard alkylation LiCl, THF −78 72 98.5
Amino alcohol cyclization SOCl2, KOtBu 0–25 68 97.2

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Potential Pharmacophore : The compound has been investigated as a potential pharmacophore for drug design targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.

Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases. Studies have shown that derivatives of indole compounds can enhance the release of neurotransmitters like dopamine and serotonin in vitro, suggesting therapeutic applications in mood disorders .

Antimicrobial Activity : Similar indole derivatives have exhibited promising antibacterial properties against various pathogens. This suggests that 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may also possess similar antimicrobial effects.

Materials Science Applications

The unique structure of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride makes it a candidate for developing organic electronic materials. Its properties may be harnessed in the synthesis of new materials with specific electronic characteristics.

Biological Studies

The compound is utilized in research settings to investigate interactions with biological macromolecules and receptor binding profiles. It has been shown to selectively bind to serotonin receptor subtypes (e.g., 5-HT6 receptor), which are implicated in mood regulation and neuropsychological disorders.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

  • Neurotransmitter Interaction : A study demonstrated that derivatives of indole compounds could enhance neurotransmitter release in vitro. This supports the potential use of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in treating mood disorders.
  • In Vivo Efficacy : In animal models, compounds similar to this one have shown efficacy in reducing symptoms associated with anxiety and depression when administered at specific dosages .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) Molecular Formula Biological Activity Unique Features
1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride Ethyl (N1), tetrahydropyridine (C3) C₁₅H₁₉ClN₂ Not explicitly reported (likely neuroactive) Ethyl group enhances lipophilicity; potential for improved blood-brain barrier penetration compared to methyl analogs .
1-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride Methyl (N1) C₁₄H₁₇ClN₂ Not reported Simpler alkyl chain; lower molecular weight may reduce metabolic stability .
1,2-Dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Methyl (N1, C2) C₁₅H₁₉N₂ Neuroactive (MAT ligand) Dual methyl groups alter steric hindrance, potentially modulating receptor binding .
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives Pyrrolopyridine scaffold Varies SNDRI (serotonin-norepinephrine-dopamine reuptake inhibitor) Bioisosteric replacement of indole with pyrrolopyridine enhances selectivity for monoamine transporters .

Functional Group Variations

  • Ethyl vs. Methyl Substitution : The ethyl group in the target compound increases hydrophobicity compared to methyl analogs, which may enhance membrane permeability and pharmacokinetic profiles .
  • Tetrahydropyridine Position : Compounds like N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide (C₁₀H₁₃N₃O) exhibit neuroprotective activity but lack the indole system, reducing their affinity for serotonin-related targets .
  • Aromatic Modifications : 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (C₁₁H₁₃ClFN) introduces a fluorophenyl group, altering electronic properties and receptor selectivity compared to indole-based analogs .

Pharmacological Implications

  • Neuroactive Potential: Indole-tetrahydropyridine hybrids, such as 1,2-dimethyl derivatives, demonstrate affinity for monoamine transporters (e.g., SERT, DAT) and receptors (e.g., 5-HT₁A), suggesting the ethyl analog may share similar multitarget mechanisms .

Biological Activity

Overview

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride is a heterocyclic compound that combines an indole structure with a tetrahydropyridine moiety. This unique combination contributes to its potential biological activities, particularly in medicinal chemistry and materials science. The compound is identified by the CAS number 1368037-49-3 and has been explored for various biological applications, including its interactions with neurotransmitter systems and its potential as a pharmacophore in drug design.

The molecular formula of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is C15H18N2C_{15}H_{18}N_2, with a molecular weight of 242.32 g/mol. The structure features an indole core substituted with an ethyl group and a tetrahydropyridinyl group, which enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂
Molecular Weight242.32 g/mol
CAS Number1368037-49-3
IUPAC Name1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. It is believed to modulate neurotransmitter systems, making it a candidate for the treatment of neurological disorders. The binding affinity and specificity of the compound towards these targets are crucial for its therapeutic potential.

Pharmacological Studies

Research has indicated that 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits various pharmacological properties:

  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
  • Antidepressant Activity : Preliminary evaluations indicate potential antidepressant effects through modulation of serotonin and norepinephrine pathways.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

  • Neurotransmitter Interaction : A study demonstrated that derivatives of indole compounds could enhance the release of neurotransmitters such as dopamine and serotonin in vitro, suggesting potential applications in treating mood disorders .
  • Antimicrobial Activity : Research on similar indole derivatives has shown promising antibacterial properties against various pathogens, indicating that 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may exhibit similar effects .
  • In Vivo Efficacy : In animal models, compounds with similar structures have shown efficacy in reducing symptoms associated with anxiety and depression when administered at specific dosages .

Comparative Analysis

To understand the unique properties of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole better, it can be compared to other related compounds:

Compound NameStructure TypeNotable Activity
1-methylindoleIndole derivativeNeuroprotective
3-(1-piperidyl)indoleIndole derivativeAntidepressant
5-hydroxytryptophanTryptophan analogSerotonin precursor

Q & A

Q. How do researchers balance theoretical predictions with experimental outcomes in derivative design?

  • Methodological Answer : Adopt a hybrid QSAR/experimental approach , where quantitative structure-activity relationship (QSAR) models predict bioactivity, and iterative synthesis validates these predictions. Feedback from biological assays (e.g., IC50 values) refines computational parameters, ensuring alignment between theory and empirical results .

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